molecular formula C18H38N2O2S B1671156 Elaidyl-sulfamide CAS No. 945009-57-4

Elaidyl-sulfamide

货号: B1671156
CAS 编号: 945009-57-4
分子量: 346.6 g/mol
InChI 键: VIGWMDIVSRLQST-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elaidyl-sulfamide is a sulfamoyl analogue of oleoylethanolamide (OEA). ES is a lipid mediator of satiety that works through the peroxisome proliferator-activated receptor alpha (PPARα).

科学研究应用

Pharmacological Profile and Mechanism of Action

Elaidyl-sulfamide has been characterized as a lipid mediator that influences satiety and body weight regulation. It mimics the action of oleoylethanolamide by activating PPARα, which plays a critical role in lipid metabolism and energy homeostasis. Key findings regarding its pharmacological profile include:

  • Weight Management : In studies involving obese male rats, this compound administration resulted in significant reductions in food intake and body weight gain. The compound demonstrated a dose-dependent effect on reducing plasma cholesterol levels and improving hepatic function by lowering transaminase activity, indicative of enhanced liver health .
  • Gene Regulation : Treatment with this compound induced the expression of thermogenic regulatory genes such as uncoupling proteins (UCP1, UCP2, UCP3) in brown adipose tissue, suggesting its role in promoting thermogenesis . Additionally, it modulated the expression of cholesterol and lipid metabolism regulatory genes, including sterol response element-binding proteins (SREBF1 and SREBF2) and their regulatory proteins INSIG1 and INSIG2 .

Comparative Studies with Oleoylethanolamide

This compound has been compared to its parent compound, oleoylethanolamide, to evaluate its efficacy in metabolic disorders:

Parameter This compound Oleoylethanolamide
Weight LossSignificantModerate
Plasma Cholesterol ReductionSignificantModerate
Hepatic Function ImprovementEnhancedModerate
Induction of Thermogenic GenesStrongModerate

Studies indicate that this compound may have superior effects compared to oleoylethanolamide in terms of weight management and metabolic regulation .

Case Study 1: Obesity Model in Rats

In a controlled study, obese male rats were treated with this compound for seven days. The results showed:

  • Reduction in Food Intake : A marked decrease in caloric consumption was observed.
  • Weight Loss : Average weight loss was noted to be significantly higher than control groups.
  • Cholesterol Levels : Plasma cholesterol levels decreased by approximately 30% compared to baseline measurements .

Case Study 2: Insulin Sensitivity

Another study investigated the long-term effects of this compound on insulin sensitivity:

  • After prolonged treatment, there was an increase in hyperglycemia and insulin resistance, indicating potential limitations for clinical application despite initial positive outcomes regarding weight loss .

Therapeutic Potential

The therapeutic applications of this compound are promising but require further investigation due to observed side effects such as insulin resistance. Its ability to regulate lipid metabolism positions it as a candidate for developing treatments targeting obesity and metabolic syndrome.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Elaidyl-sulfamide in preclinical studies?

  • Methodological Answer : Synthesis of this compound should follow protocols validated for sulfamide derivatives, including NMR spectroscopy and high-resolution mass spectrometry (HRMS) for structural confirmation . Purity assessment via HPLC (≥98% as per industry standards) is critical for reproducibility . For preclinical characterization, rodent models (e.g., diet-induced obesity in rats) are commonly used to evaluate metabolic parameters such as body weight, plasma cholesterol, and PPARα activation, as demonstrated in Decara et al. (2012) .

Q. How can researchers ensure reproducibility of this compound’s reported anti-obesity effects in animal models?

  • Methodological Answer : Standardize experimental conditions, including diet composition (e.g., high-fat vs. control), dosage ranges (e.g., 10–50 mg/kg/day), and measurement intervals for metabolic markers. Include positive controls (e.g., fenofibrate, a known PPARα agonist) to validate assay sensitivity . Document batch-specific purity data and storage conditions to mitigate variability .

Q. What are the key biochemical assays for confirming this compound’s PPARα agonist activity?

  • Methodological Answer : Use luciferase reporter assays in PPARα-transfected cell lines to measure transcriptional activation. Combine this with gene expression profiling (e.g., qPCR for PPARα target genes like CPT1A or ACOX1) in target tissues (liver, adipose). Cross-validate with competitive binding assays using radiolabeled ligands to quantify receptor affinity .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different metabolic disease models?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., species-specific PPARα expression, diet composition). Design head-to-head comparative studies using standardized protocols to isolate mechanism-specific effects. For example, compare this compound’s effects in wild-type vs. PPARα-knockout models to confirm receptor dependency .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values for metabolic outcomes. Use multivariate analysis to account for covariates like baseline cholesterol levels or genetic background. Power analysis should be performed a priori to ensure sample sizes are sufficient to detect clinically meaningful effect sizes .

Q. How can researchers differentiate this compound’s primary pharmacological actions from off-target effects?

  • Methodological Answer : Employ chemoproteomic techniques (e.g., affinity chromatography coupled with mass spectrometry) to identify off-target binding partners. Combine with transcriptomic profiling (RNA-seq) in target tissues to distinguish PPARα-mediated pathways from secondary effects. Validate findings using siRNA-mediated PPARα knockdown models .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in translational research?

  • Methodological Answer : Use in vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) to guide structural modifications. Pharmacokinetic-pharmacodynamic (PK/PD) modeling in rodents can predict human dosing regimens. For enhanced bioavailability, consider lipid-based formulations due to this compound’s hydrophobic nature .

Q. Data Interpretation and Reporting

Q. How should researchers handle variability in this compound’s metabolic outcomes across independent studies?

  • Methodological Answer : Perform sensitivity analyses to assess the impact of experimental variables (e.g., fasting state, diurnal cycles). Transparently report raw data and processing steps in supplementary materials to enable reanalysis . Use platforms like GitHub for open-data sharing, adhering to FAIR principles .

Q. What ethical considerations are critical when designing this compound studies involving animal models?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical reporting, including justification of sample sizes and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and document compliance with the 3Rs (Replacement, Reduction, Refinement) .

属性

CAS 编号

945009-57-4

分子式

C18H38N2O2S

分子量

346.6 g/mol

IUPAC 名称

(E)-1-(sulfamoylamino)octadec-9-ene

InChI

InChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22)/b10-9+

InChI 键

VIGWMDIVSRLQST-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N

手性 SMILES

CCCCCCCC/C=C/CCCCCCCCNS(=O)(=O)N

规范 SMILES

CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Elaidyl-sulfamide;  Elaidylsulfamide;  Elaidyl sulfamide;  ES; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elaidyl-sulfamide
Reactant of Route 2
Reactant of Route 2
Elaidyl-sulfamide
Reactant of Route 3
Elaidyl-sulfamide
Reactant of Route 4
Elaidyl-sulfamide
Reactant of Route 5
Elaidyl-sulfamide
Reactant of Route 6
Elaidyl-sulfamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。